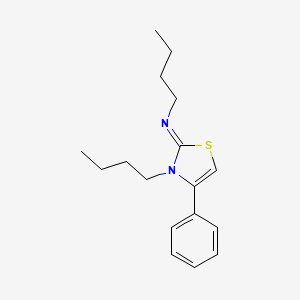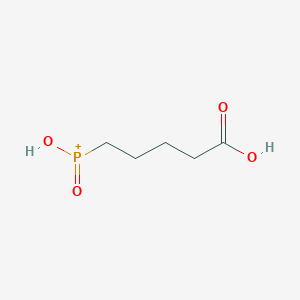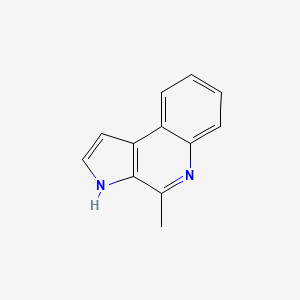
(2Z)-N,3-Dibutyl-4-phenyl-1,3-thiazol-2(3H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N,3-Dibutyl-4-phenyl-1,3-thiazol-2(3H)-imine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a phenyl group and dibutyl substituents, making it a subject of interest in various fields of research.
Métodos De Preparación
The synthesis of (2Z)-N,3-Dibutyl-4-phenyl-1,3-thiazol-2(3H)-imine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylthiazole and dibutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the thiazole ring.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
(2Z)-N,3-Dibutyl-4-phenyl-1,3-thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The phenyl group and dibutyl substituents can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles.
Aplicaciones Científicas De Investigación
(2Z)-N,3-Dibutyl-4-phenyl-1,3-thiazol-2(3H)-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest in organic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2Z)-N,3-Dibutyl-4-phenyl-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell growth, apoptosis, or microbial metabolism, depending on its specific application.
Comparación Con Compuestos Similares
(2Z)-N,3-Dibutyl-4-phenyl-1,3-thiazol-2(3H)-imine can be compared with other similar compounds:
Similar Compounds: Other thiazole derivatives, such as 2-aminothiazole and 4-phenylthiazole, share structural similarities but differ in their substituents and functional groups.
Uniqueness: The presence of both dibutyl and phenyl groups in this compound makes it unique, as these substituents can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
918538-77-9 |
|---|---|
Fórmula molecular |
C17H24N2S |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
N,3-dibutyl-4-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C17H24N2S/c1-3-5-12-18-17-19(13-6-4-2)16(14-20-17)15-10-8-7-9-11-15/h7-11,14H,3-6,12-13H2,1-2H3 |
Clave InChI |
ZLIKJMQUPLTGDS-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=C1N(C(=CS1)C2=CC=CC=C2)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one](/img/structure/B12618415.png)
![1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B12618416.png)


![6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12618435.png)
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, 3-methanesulfonate](/img/structure/B12618439.png)
![4'-(Hexyloxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12618446.png)
![2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B12618454.png)
![[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride](/img/structure/B12618458.png)

![N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12618475.png)


![1,3,4-Oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12618493.png)
